molecular formula C6H8O2 B1412866 (3S,4R)-4-ethynyloxolan-3-ol CAS No. 2165878-10-2

(3S,4R)-4-ethynyloxolan-3-ol

Cat. No.: B1412866
CAS No.: 2165878-10-2
M. Wt: 112.13 g/mol
InChI Key: RFVUVGUBRWLVEX-PHDIDXHHSA-N
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Description

(3S,4R)-4-ethynyloxolan-3-ol is a chiral compound with a unique structure that includes an ethynyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-ethynyloxolan-3-ol can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, continuous flow reactors and other advanced technologies can be utilized to scale up the production while maintaining the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-ethynyloxolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethynyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce ethyl-substituted oxolanes. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

(3S,4R)-4-ethynyloxolan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,4R)-4-ethynyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides a rigid framework that can enhance the compound’s binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-ethynyloxolan-3-ol: An enantiomer of (3S,4R)-4-ethynyloxolan-3-ol with similar chemical properties but different biological activities.

    (3S,4R)-3-methoxy-4-methylaminopyrrolidine: A compound with a similar chiral center but different functional groups and applications.

    (3S,4R)-4-alkanoyl-5-oxooxolan-3-yl: Another oxolane derivative with distinct chemical and biological properties.

Uniqueness

Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance .

Properties

IUPAC Name

(3S,4R)-4-ethynyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVUVGUBRWLVEX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307750-64-5
Record name rac-(3R,4S)-4-ethynyloxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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